2-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride
Description
Structural Classification and Nomenclature
2-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride belongs to the broader class of organosulfur compounds, specifically categorized as both a sulfonamide derivative and a sulfonyl chloride. The compound features a benzene ring as its core structural framework, with two distinct sulfonyl-containing substituents attached at the 1 and 2 positions. The systematic nomenclature reflects the presence of a cyclopropylsulfamoyl group, which consists of a cyclopropyl ring connected to a sulfamoyl functional group through a nitrogen atom, and a sulfonyl chloride group, characterized by the presence of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom.
The structural classification places this compound within the sulfonyl halide family, where sulfonyl halides consist of a sulfonyl group singly bonded to a halogen atom. These compounds follow the general formula RSO2X, where X represents the halogen substituent. The stability hierarchy of sulfonyl halides follows the order fluorides > chlorides > bromides > iodides, with sulfonyl chlorides and fluorides demonstrating dominant importance in synthetic applications. The tetrahedral sulfur centers in sulfonyl halides are characteristically attached to two oxygen atoms, an organic radical, and a halide, creating a highly reactive electrophilic center suitable for nucleophilic substitution reactions.
The nomenclature system for this compound follows International Union of Pure and Applied Chemistry guidelines, where the base name "benzene" indicates the aromatic ring system, while the numerical prefixes "1-" and "2-" specify the positional relationships of the substituents. The term "sulfamoyl" denotes the presence of a sulfonamide functional group, and "cyclopropyl" describes the three-membered saturated carbon ring attached to the nitrogen atom of the sulfamoyl moiety.
Historical Context in Organosulfur Chemistry
The development of organosulfur chemistry, particularly sulfonyl chloride synthesis, has evolved significantly from traditional synthetic approaches that relied heavily on oxidative chlorination chemistry from thiol precursors. Historical methods for preparing sulfonyl chlorides involved treating benzene derivatives with fuming sulfuric acid, followed by chlorination processes that often required harsh reaction conditions and posed safety concerns due to the potential release of chlorine gas. These traditional approaches presented limitations in terms of substrate scope, reaction safety, and operational simplicity.
The evolution of sulfonyl chloride synthesis has been driven by the need to overcome the shortcomings of oxidative chlorination chemistry and the reliance on oxidation-sensitive thiol precursors. Recent methodological advances have introduced novel approaches such as the Sandmeyer-type sulfonyl chloride synthesis, which utilizes DABCO-bis(sulfur dioxide) as a stable sulfur dioxide surrogate in combination with copper catalysts. This innovative approach represents a significant departure from traditional methods by eliminating the need for preformed or isolated aryl diazonium intermediates, thereby enhancing reaction safety and operational convenience.
The historical significance of organosulfur compounds extends beyond synthetic methodology to encompass their fundamental role in biological systems and pharmaceutical applications. Sulfur-containing compounds have demonstrated remarkable diversity in biological activity, ranging from essential amino acids like cysteine and methionine to life-saving antibiotics such as penicillin and sulfa drugs. This biological relevance has continuously motivated the development of more efficient and versatile synthetic methods for accessing complex organosulfur architectures, including compounds like this compound.
Significance in Chemical Research and Applications
The significance of this compound in chemical research stems from its versatile reactivity profile and potential applications as a synthetic intermediate. Sulfonyl chlorides serve as crucial building blocks in protecting group chemistry and represent important starting materials for synthesizing sulfonamides, which constitute in-demand motifs in drug discovery chemistry. The compound's dual sulfonyl functionality provides multiple reactive sites for chemical transformations, enabling the construction of complex molecular architectures through sequential or selective functionalization strategies.
The electrophilic nature of sulfonyl chlorides makes them highly reactive toward nucleophiles, particularly amines and alcohols, leading to the formation of sulfonamides and sulfonate esters respectively. This reactivity pattern is exemplified in the Hinsberg reaction for amines, where sulfonyl chlorides serve as diagnostic reagents. The presence of both a cyclopropylsulfamoyl group and a sulfonyl chloride moiety in the same molecule creates opportunities for selective functionalization, where different nucleophiles can potentially target distinct reactive sites under appropriately controlled conditions.
Research applications of this compound extend to pharmaceutical chemistry, where it can serve as a precursor for synthesizing biologically active molecules. The cyclopropyl group is particularly valuable in medicinal chemistry due to its unique conformational constraints and metabolic stability characteristics. When incorporated into drug-like molecules, cyclopropyl substituents can influence biological activity, pharmacokinetic properties, and metabolic pathways. The combination of cyclopropyl functionality with sulfonamide and sulfonyl chloride groups creates a versatile scaffold for exploring structure-activity relationships in pharmaceutical research.
The compound's potential utility in materials science applications arises from its ability to undergo condensation reactions with various nucleophiles, potentially leading to the formation of polymeric or network structures. Sulfonyl chlorides can participate in polycondensation reactions with diamines to produce sulfonamide-linked polymers, which may exhibit unique thermal, mechanical, or chemical resistance properties.
Molecular Identity Parameters
The molecular identity of this compound is defined by several key parameters that collectively characterize its chemical structure and properties. The molecular formula C9H10ClNO4S2 indicates the presence of nine carbon atoms, ten hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and two sulfur atoms. This elemental composition reflects the complex multi-functional nature of the compound, incorporating aromatic, aliphatic, and heteroatomic components within a single molecular framework.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C9H10ClNO4S2 | |
| Molecular Weight | 295.76 g/mol | |
| Alternative Molecular Weight | 295.8 g/mol | |
| CAS Registry Number | 1307962-30-6 | |
| MDL Number | MFCD09376379 |
The CAS Registry Number 1307962-30-6 serves as a unique identifier for this compound in chemical databases and literature. This numerical identifier ensures unambiguous identification across different nomenclature systems and facilitates accurate information retrieval from chemical databases. The MDL Number MFCD09376379 provides an additional unique identifier used in molecular design and cheminformatics applications.
The molecular weight of 295.76 grams per mole represents the sum of atomic weights for all constituent atoms. Some sources report a slightly different value of 295.8 grams per mole, which may reflect different rounding conventions or measurement uncertainties. This molecular weight places the compound in a size range suitable for small molecule pharmaceutical applications while maintaining sufficient complexity for diverse synthetic transformations.
Storage and handling parameters indicate that the compound requires controlled conditions to maintain stability and prevent degradation. Recommended storage conditions include temperatures between -4°C for short-term storage of 1-2 weeks, with longer-term storage periods of 1-2 years requiring temperatures of -20°C. These temperature requirements suggest potential thermal sensitivity and the need for appropriate cold storage infrastructure in research and industrial applications.
Properties
IUPAC Name |
2-(cyclopropylsulfamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S2/c10-16(12,13)8-3-1-2-4-9(8)17(14,15)11-7-5-6-7/h1-4,7,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVRESVVUMRVMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=CC=C2S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This compound is characterized by the presence of a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C10H10ClN1O3S2
- SMILES Notation : ClS(=O)(=O)c1ccccc1C(C1CC1)N(S(=O)(=O)c2ccccc2)C(C1CC1)
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The sulfonyl chloride group can act as an electrophile, enabling it to form covalent bonds with nucleophilic sites on proteins, which may lead to inhibition or modulation of their activity.
Antiviral Activity
Recent studies have indicated that sulfonamide derivatives exhibit antiviral properties. For instance, compounds similar to this compound have been evaluated for their efficacy against viruses such as hepatitis B virus (HBV). Research suggests that these compounds can inhibit viral replication through various mechanisms, including interference with viral protein synthesis and assembly .
Enzyme Inhibition
The compound has also been studied for its potential as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolases (NTPDases), which are involved in purinergic signaling. Inhibitors targeting these enzymes have therapeutic implications in conditions such as cancer and inflammation. Preliminary findings indicate that derivatives of sulfamoyl-benzamides show selective inhibition against specific NTPDase isoforms .
Study 1: Antiviral Properties
A study conducted on a series of sulfonamide derivatives demonstrated that this compound exhibited significant antiviral activity against HBV in vitro. The compound was tested in various concentrations, showing a dose-dependent response in inhibiting viral replication.
| Concentration (µM) | Viral Replication (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 25 |
Study 2: NTPDase Inhibition
In another study focusing on enzyme inhibition, the compound was screened against several NTPDase isoforms. The results indicated that it selectively inhibited h-NTPDase3 with an IC50 value of approximately 25 µM.
| Enzyme Isoform | IC50 (µM) |
|---|---|
| h-NTPDase1 | >100 |
| h-NTPDase2 | >100 |
| h-NTPDase3 | 25 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 2-(cyclopropylsulfamoyl)benzene-1-sulfonyl chloride and analogous sulfonyl chlorides.
Table 1: Comparative Analysis of Sulfonyl Chlorides
Key Findings:
Substituent Effects on Reactivity: The trifluoromethyl (CF₃) groups in 2,4,6-tris(trifluoromethyl)benzene-1-sulfonyl chloride enhance electron-withdrawing effects, increasing electrophilicity at the sulfonyl chloride group compared to the cyclopropylsulfamoyl analog .
Stability and Purity :
- 2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is available at >97% purity, making it preferable for applications requiring high reproducibility .
- Discontinuation of this compound suggests challenges in synthesis or stability under standard storage conditions .
Applications in Synthesis :
- CF₃-substituted derivatives (e.g., 2-Chloro-4-CF₃ analog) are widely used in agrochemical and pharmaceutical intermediates due to their resistance to metabolic degradation .
- Carbamoyl-substituted analogs like 2-[butyl(methyl)carbamoyl]benzene-1-sulfonyl chloride may offer improved solubility in polar solvents compared to cyclopropyl derivatives .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(Cyclopropylsulfamoyl)benzene-1-sulfonyl chloride typically follows a multi-step approach:
- Step 1: Introduction of the cyclopropylsulfamoyl group onto the benzene ring, often via sulfonamide formation.
- Step 2: Sulfonylation of the benzene ring to form the sulfonyl chloride moiety at the 1-position.
- Step 3: Chlorination of the sulfonic acid intermediate to yield the sulfonyl chloride.
This approach aligns with common sulfonyl chloride syntheses where benzene sulfonic acid derivatives are converted to sulfonyl chlorides by chlorinating agents.
Detailed Preparation Methodologies
Sulfonyl Chloride Formation via Chlorsulfonation
Chlorsulfonation of benzene derivatives is a classical method to introduce the sulfonyl chloride group. The reaction involves treating the aromatic compound with chlorosulfonic acid or sulfuryl chloride under controlled temperature conditions.
For this compound, the benzene ring bearing the cyclopropylsulfamoyl substituent is subjected to chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 1-position.
A typical procedure involves:
- Cooling the reaction mixture below 0 °C to control reactivity.
- Adding chlorosulfonic acid dropwise to the substrate.
- Stirring the mixture for a specified time (e.g., 30 minutes to several hours).
- Quenching excess chlorinating agent with sodium thiosulfate solution.
- Extracting and purifying the product by washing with sodium bicarbonate and brine, drying over magnesium sulfate, and concentrating under reduced temperature to avoid decomposition.
This method yields the sulfonyl chloride as a solid or oil, which is stored under inert atmosphere at low temperatures to maintain stability.
Chlorination of Sulfonic Acid Precursors
Alternatively, benzenesulfonic acid derivatives bearing the cyclopropylsulfamoyl group can be converted to sulfonyl chlorides by treatment with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .
This method involves refluxing the sulfonic acid intermediate with POCl3 or SOCl2, which replaces the sulfonic acid hydroxyl group with a chlorine atom, forming the sulfonyl chloride.
After reaction completion, excess chlorinating agent is removed under reduced pressure, and the product is purified by recrystallization or chromatography.
Use of Protective Groups and Solvent Purification
Solvents such as acetonitrile and tert-butyl acetate are often distilled from calcium hydride under argon to ensure dryness and prevent side reactions.
Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are distilled under reduced pressure from calcium hydride for high purity.
Purification techniques such as flash column chromatography on silica gel and preparative thin-layer chromatography (TLC) are used to isolate the target sulfonyl chloride.
Analytical Characterization Supporting Preparation
NMR Spectroscopy: ^1H and ^13C NMR confirm the presence of the cyclopropylsulfamoyl and sulfonyl chloride groups with characteristic chemical shifts.
IR Spectroscopy: Displays strong absorptions for sulfonyl chloride groups (S=O stretching near 1350-1355 cm^-1 and 1150-1160 cm^-1) and sulfonamide NH stretching.
Mass Spectrometry: Confirms molecular weight consistent with C9H10ClNO4S2 (molecular weight 295.76 g/mol).
Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity, employing silica gel plates.
Summary Table of Preparation Methods
| Preparation Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chlorsulfonation with ClSO3H | Chlorosulfonic acid, low temp, aqueous work-up | Direct sulfonyl chloride formation; high yield | Requires careful temperature control; corrosive reagents |
| Chlorination of sulfonic acid | POCl3 or SOCl2, reflux | High conversion efficiency | Requires removal of excess reagents; harsh conditions |
| Use of purified solvents | Distilled acetonitrile, tert-butyl acetate | Prevents side reactions | Additional preparation steps |
| Purification by chromatography | Silica gel flash column, preparative TLC | High purity product | Time-consuming |
Research Findings and Considerations
The sulfonyl chloride functionality is highly reactive and must be handled under inert atmosphere and low temperature to prevent hydrolysis or decomposition.
The presence of the cyclopropylsulfamoyl group influences the reactivity and solubility of intermediates, necessitating tailored reaction conditions.
Literature and patent sources emphasize the importance of controlled addition of chlorinating agents and quenching procedures to maximize yield and purity.
Storage under argon at 2-8 °C is recommended to maintain product integrity over time.
Q & A
Q. What are the standard synthetic routes for 2-(cyclopropylsulfamoyl)benzene-1-sulfonyl chloride?
The compound is synthesized via nucleophilic substitution between cyclopropylamine derivatives and activated sulfonyl chloride precursors. A typical method involves reacting cyclopropylsulfonamide with benzene-1-sulfonyl chloride in an inert solvent (e.g., dichloromethane) under nitrogen atmosphere. Purification is achieved via recrystallization or column chromatography to isolate the product in >95% purity .
Q. How can the purity of this compound be validated in synthetic workflows?
Analytical methods include:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm.
- NMR : Confirm structural integrity via characteristic peaks (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, sulfonyl chloride resonance at δ 7.5–8.2 ppm).
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z 279.06 for [M+H]⁺) .
Q. What are the primary reaction pathways for this sulfonyl chloride?
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thioesters. For example:
- Reaction with primary amines yields sulfonamide derivatives (critical in peptide modification).
- Hydrolysis in aqueous base produces sulfonic acid, requiring careful pH control to avoid decomposition .
Advanced Research Questions
Q. How can reaction yields be optimized for sulfonamide formation under varying conditions?
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
- Temperature : Reactions at 0–5°C minimize decomposition of the sulfonyl chloride group.
- Stoichiometry : A 1:1.2 molar ratio of sulfonyl chloride to amine ensures complete conversion. Kinetic studies using in situ FTIR or LC-MS can monitor intermediate formation and guide optimization .
Q. What strategies resolve contradictory data on the compound’s stability in protic solvents?
Conflicting reports on hydrolytic stability may arise from trace moisture or pH variations. Methodological solutions:
Q. How can computational modeling predict reactivity in complex biomolecular systems?
Density functional theory (DFT) simulations model the electrophilic reactivity of the sulfonyl chloride group. For example:
- Calculate Fukui indices to identify nucleophilic attack sites.
- Simulate transition states for reactions with cysteine residues in proteins. Validate predictions with experimental kinetic data using stopped-flow spectrophotometry .
Q. What advanced techniques characterize byproducts during large-scale synthesis?
- GC-MS : Detect volatile impurities (e.g., cyclopropane derivatives).
- X-ray crystallography : Resolve structural ambiguities in crystalline byproducts.
- HPLC-MS/MS : Quantify trace sulfonic acid or dimerization products (<0.1% threshold) .
Methodological Challenges and Solutions
Q. How to mitigate decomposition during storage?
- Store under inert gas (argon) at –20°C in amber vials.
- Pre-purify solvents (e.g., distill dichloromethane over CaH₂) to remove residual moisture.
- Conduct periodic stability checks via NMR to detect hydrolytic degradation .
Q. What protocols ensure reproducibility in proteomics applications?
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
